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Introduction

Cryopreservation is an essential technique for the long-term storage of mammalian cells,
ensuring the availability of consistent cell stocks for research, drug development, and clinical
applications. The process, however, exposes cells to various stresses, including osmotic shock
and damage from ice crystal formation, which can significantly impact cell viability and function
post-thaw. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its inherent
cytotoxicity necessitates the exploration of safer and equally effective alternatives. D-Lactose
monohydrate, a naturally occurring disaccharide, has emerged as a promising non-
penetrating cryoprotectant. This document provides detailed application notes and protocols for
the use of D-Lactose monohydrate in the cryopreservation of mammalian cells.

Mechanism of Action

D-Lactose monohydrate is a hon-penetrating cryoprotectant, meaning it does not readily
cross the cell membrane. Its protective effects are primarily attributed to its ability to:

» Dehydrate Cells Osmotically: By increasing the solute concentration in the extracellular
medium, lactose creates an osmotic gradient that draws water out of the cells before
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freezing. This dehydration minimizes the amount of intracellular water available to form
damaging ice crystals.[1][2][3]

« Inhibit Ice Crystal Growth: Sugars like lactose can inhibit the growth and recrystallization of
ice crystals in the extracellular environment, thereby reducing mechanical damage to the cell
membrane.[1]

« Stabilize Proteins and Membranes: Disaccharides are known to stabilize biological
structures, including proteins and lipid membranes, during freezing and dehydration.[4][5]

Advantages of D-Lactose Monohydrate

o Low Cytotoxicity: Compared to penetrating cryoprotectants like DMSO, lactose generally
exhibits lower toxicity to mammalian cells.[1]

» Readily Available and Cost-Effective: D-Lactose monohydrate is an inexpensive and widely
accessible reagent.

o Chemically Defined: As a pure substance, it allows for the formulation of chemically defined,
serum-free cryopreservation media.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of D-Lactose
monohydrate as a cryoprotectant for mammalian cells.

Table 1: Comparative Efficacy of D-Lactose Monohydrate
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Post-Thaw
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Stem Cells 200 mM [6]
mM) trehalose
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Table 2: Efficacy of Disaccharides in Cryopreservation
Disaccharide Concentration  Cell Type Key Finding Reference
Spermatogonial Most effective
Trehalose 200 mM Stem Cells among sugars [6]
(SSCs) tested
Spermatogonial
Comparable to
Lactose 200 mM Stem Cells [6]
trehalose
(SSCs)
Improves viability
- when combined
Sucrose Not specified Oocytes [4]

with penetrating
CPAs

Experimental Protocols

The following are detailed protocols for the cryopreservation of mammalian cells using D-

Lactose monohydrate. These protocols can be adapted for specific cell lines.

Protocol 1: Cryopreservation of Adherent Mammalian

Cells
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Materials:

o Complete cell culture medium

e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
e Trypsin-EDTA solution

o Cryopreservation Medium: Basal medium (e.g., DMEM or RPMI-1640) supplemented with
10-20% Fetal Bovine Serum (FBS) and 200 mM D-Lactose monohydrate. For serum-free
conditions, a suitable serum replacement can be used.

 Sterile cryovials
o Controlled-rate freezing container (e.g., "Mr. Frosty")

e -80°C freezer

Liguid nitrogen storage dewar
Procedure:

o Cell Culture: Culture cells to approximately 80-90% confluency in a suitable culture vessel.
Ensure the cells are in a logarithmic growth phase.

e Harvesting:

o

Aspirate the culture medium.
o Wash the cell monolayer once with sterile PBS.

o Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate
at 37°C until cells detach (typically 2-5 minutes).

o Neutralize the trypsin by adding complete culture medium (at least 2-3 times the volume of
trypsin solution).

o Gently pipette the cell suspension up and down to create a single-cell suspension.
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e Cell Counting and Centrifugation:
o Transfer the cell suspension to a sterile conical tube.

o Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability
should be above 90%.

o Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.
o Resuspension in Cryopreservation Medium:

o Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing
the cell pellet.

o Gently resuspend the cell pellet in the prepared cryopreservation medium (containing D-
Lactose monohydrate) to a final concentration of 1 x 1076 to 5 x 10”6 viable cells/mL.

 Aliquoting:

o Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
e Freezing:

o Place the cryovials into a controlled-rate freezing container.

o Immediately transfer the container to a -80°C freezer. This will ensure a cooling rate of
approximately -1°C/minute.

o After 24 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Thawing of Cryopreserved Cells

Materials:
e Pre-warmed (37°C) complete culture medium
e Sterile conical tube

o Water bath at 37°C
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e 70% ethanol

Procedure:

e Rapid Thawing:

o Remove a cryovial from the liquid nitrogen dewar.

o Immediately place the vial in a 37°C water bath.

o Gently agitate the vial until only a small ice crystal remains. This should take
approximately 1-2 minutes.

 Dilution and Removal of Cryoprotectant:

o Wipe the outside of the cryovial with 70% ethanol.

o Using a sterile pipette, slowly transfer the contents of the vial to a sterile conical tube
containing 9 mL of pre-warmed complete culture medium. Add the first mL of medium
dropwise while gently agitating the tube.

o Centrifugation:

o Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.

» Resuspension and Plating:

o Aspirate the supernatant containing the cryopreservation medium.

o Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete
culture medium.

o Transfer the cell suspension to a new culture vessel.

e Post-Thaw Culture:

o Incubate the cells at 37°C in a humidified incubator with 5% CO2.
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o Change the culture medium after 24 hours to remove any residual cryoprotectant and
dead cells.

Protocol 3: Assessment of Post-Thaw Cell Viability

1. Trypan Blue Exclusion Assay (Immediate Viability):

e Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable
cells take it up and appear blue.

e Procedure:
o Take a small aliquot of the thawed cell suspension.
o Mix the cells with an equal volume of 0.4% trypan blue solution.
o Incubate for 1-2 minutes at room temperature.

o Load a hemocytometer and count the number of viable (clear) and non-viable (blue) cells
under a microscope.

o Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x
100.

2. MTT or WST-1 Assay (Metabolic Activity):

e Principle: These colorimetric assays measure the metabolic activity of cells, which is an
indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or WST-
1) to a colored formazan product.

e Procedure (General):
o Plate the thawed cells in a 96-well plate at a suitable density.
o Culture for a desired period (e.g., 24, 48, 72 hours).

o Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's
instructions.
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o Measure the absorbance at the appropriate wavelength using a microplate reader.
o Relate the absorbance to the number of viable cells.
3. Annexin V/Propidium lodide (PI) Staining (Apoptosis and Necrosis):

o Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late
apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of
the cell membrane in early apoptotic cells, while Pl enters and stains the DNA of cells with
compromised membranes (late apoptotic and necrotic cells).

e Procedure:

Harvest the thawed cells at different time points post-thaw (e.g., 6, 12, 24 hours).

[¢]

[¢]

Wash the cells with PBS.

[e]

Resuspend the cells in Annexin V binding buffer.

o

Add FITC-conjugated Annexin V and PI to the cell suspension.

[¢]

Incubate in the dark at room temperature for 15 minutes.

[¢]

Analyze the cells by flow cytometry.

Visualizations
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Caption: Experimental workflow for cryopreservation and thawing of mammalian cells.
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Caption: Mechanism of cryoinjury and protection by D-Lactose monohydrate.
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Caption: Signaling pathways of cryopreservation-induced apoptosis.[7][8][9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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